Home > Products > Screening Compounds P82305 > Nylidrin hydrochloride
Nylidrin hydrochloride - 849-55-8

Nylidrin hydrochloride

Catalog Number: EVT-278213
CAS Number: 849-55-8
Molecular Formula: C19H26ClNO2
Molecular Weight: 335.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nylidrin hydrochloride is a synthetic organic compound belonging to the epinephrine-ephedrine group of compounds. [ [] ] It is classified as a β-adrenergic agonist, meaning it can bind to and activate β-adrenergic receptors in the body. [ [] ] In scientific research, Nylidrin hydrochloride is primarily employed as a tool to investigate:

Isoxsuprine Hydrochloride

    Compound Description: Isoxsuprine hydrochloride is a vasodilator drug, similar to nylidrin hydrochloride, that has been investigated for its use in treating cerebrovascular disorders and premature labor. It acts as a β-adrenergic agonist, relaxing smooth muscle and improving blood flow [, , , ].

3-Isobutyl-1-methylxanthine (IBMX)

    Compound Description: 3-Isobutyl-1-methylxanthine (IBMX) is a phosphodiesterase inhibitor that prevents the breakdown of cyclic AMP (cAMP). It is often used in research to elevate intracellular cAMP levels [].

    Relevance: Research shows that while both IBMX and nylidrin hydrochloride can elevate cAMP levels in rat mast cells, the inhibitory effect of nylidrin hydrochloride on histamine release is not dependent on cAMP levels, unlike IBMX []. This suggests that nylidrin hydrochloride operates via a different mechanism than IBMX.

dl-Propranolol

    Compound Description: dl-Propranolol is a non-selective β-adrenergic receptor antagonist, commonly used to treat high blood pressure and other cardiovascular conditions [].

Disodium Cromoglycate (DSCG)

    Compound Description: Disodium Cromoglycate (DSCG) is a mast cell stabilizer, preventing the release of histamine and other inflammatory mediators. It is used to treat asthma and allergic conditions [].

    Relevance: Research comparing nylidrin hydrochloride and DSCG in rat mast cell models suggests that they inhibit histamine release through different mechanisms [].

Pentoxifylline

    Compound Description: Pentoxifylline is a medication used to improve blood flow in individuals with peripheral artery disease. It works by decreasing blood viscosity and improving erythrocyte flexibility [, ].

    Relevance: Pentoxifylline and nylidrin hydrochloride are both utilized to manage peripheral artery disease, though they work through different mechanisms [, ]. Pentoxifylline focuses on blood rheology, while nylidrin hydrochloride primarily acts as a vasodilator.

Flunarizine

    Compound Description: Flunarizine is a calcium channel blocker used to prevent migraines and treat vertigo [].

Gingko Biloba Extract

    Compound Description: Gingko biloba extract is a herbal supplement believed to improve cognitive function and blood circulation [].

Prostaglandin E1

    Compound Description: Prostaglandin E1 is a naturally occurring prostaglandin with vasodilating properties. It is used to treat peripheral artery disease [].

    Relevance: Prostaglandin E1 and nylidrin hydrochloride are both vasodilators used to improve blood flow in individuals with peripheral artery disease [].

Buflomedil and Nifedipine

    Compound Description: Buflomedil is a vasodilator, and nifedipine is a calcium channel blocker. Both are medications used to treat peripheral artery disease [].

    Relevance: Buflomedil and nifedipine, similar to nylidrin hydrochloride, are employed in the management of peripheral artery disease for their vasodilatory effects, although they act through distinct mechanisms [].

Source and Classification

Nylidrin hydrochloride is derived from the chemical family of beta-adrenergic agonists. It acts predominantly on beta-2 adrenergic receptors, leading to vasodilation and increased blood flow. The compound is classified under the category of vasodilators due to its pharmacological effects that facilitate the relaxation of vascular smooth muscle .

Synthesis Analysis

The synthesis of nylidrin hydrochloride involves several chemical reactions that typically start with the precursor compounds derived from phenolic structures. One common method includes the alkylation of a phenolic compound with an appropriate amine to form the desired beta-adrenergic agonist structure. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with 4-hydroxyphenyl compounds and branched alkyl amines.
  2. Reagents: Common reagents include bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
  3. Reaction Conditions: The reaction is often carried out under reflux conditions to ensure complete conversion.
  4. Purification: After synthesis, the product is usually purified through recrystallization or chromatography techniques.

Specific parameters such as temperature, reaction time, and molar ratios can significantly influence yield and purity .

Molecular Structure Analysis

The molecular formula of nylidrin hydrochloride is C19H25ClN2O2C_{19}H_{25}ClN_{2}O_{2} with a molecular weight of approximately 335.87 g/mol. The structure features a phenolic moiety linked to a branched alkyl chain containing an amino group:

  • IUPAC Name: 4-{1-hydroxy-2-[(4-phenylbutan-2-yl)amino]propyl}phenol hydrochloride
  • SMILES Notation: Cl.CC(CCC1=CC=CC=C1)NC(C)C(O)C1=CC=C(O)C=C1
  • InChI Key: CLJHABUMMDMAFA-UHFFFAOYSA-N

The stereochemistry of nylidrin hydrochloride is classified as mixed, with no defined stereocenters .

Chemical Reactions Analysis

Nylidrin hydrochloride participates in various chemical reactions primarily related to its pharmacological activity. Key reactions include:

  • Beta-Adrenergic Activation: Nylidrin acts as an agonist for beta-2 adrenergic receptors, leading to smooth muscle relaxation in blood vessels.
  • Vasodilation Mechanism: The drug induces vasodilation by increasing intracellular cAMP levels through G-protein coupled receptor activation.
  • Potential Interactions: Nylidrin may interact with other drugs affecting vascular tone or cardiac output, necessitating careful consideration in polypharmacy contexts .
Mechanism of Action

Nylidrin exerts its effects primarily through stimulation of beta-2 adrenergic receptors located on vascular smooth muscle cells. Upon binding to these receptors:

  1. Activation of Adenylyl Cyclase: This leads to an increase in cyclic adenosine monophosphate (cAMP).
  2. Smooth Muscle Relaxation: Elevated cAMP promotes the phosphorylation of proteins that result in relaxation of smooth muscle fibers.
  3. Increased Blood Flow: This mechanism enhances blood flow to ischemic tissues while maintaining relatively stable blood pressure levels .
Physical and Chemical Properties Analysis

Nylidrin hydrochloride exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 217 °C
  • Water Solubility: 0.0204 mg/mL
  • LogP (octanol-water partition coefficient): 2.73
  • pKa Values:
    • Strongest Acidic: 9.25
    • Strongest Basic: 10.11
  • Hydrogen Bond Donors/Acceptors: 3 each
  • Polar Surface Area: 52.49 Ų

These properties influence its bioavailability and therapeutic efficacy .

Applications

Nylidrin hydrochloride has been employed in various clinical applications:

  1. Peripheral Vascular Disorders: Used to enhance circulation in conditions such as diabetic vascular disease and trophic ulcers.
  2. Premature Labor Prevention: Acts as a uterine relaxant to suppress contractions during premature labor.
  3. Cognitive Impairment Support: Some studies suggest potential benefits in improving cognitive function among geriatric patients .

Despite its applications, it is important to note that the United States Food and Drug Administration has withdrawn nylidrin from the market due to insufficient evidence supporting its effectiveness for certain indications .

Pharmacological Mechanisms of Action

Beta-Adrenergic Receptor Agonism and Signaling Pathways

Nylidrin hydrochloride functions as a potent sympathomimetic agent primarily through its action as a beta-adrenergic receptor agonist [2] [6]. The compound binds selectively to β-adrenergic receptors, initiating a cascade of intracellular events mediated by guanine nucleotide regulatory binding proteins (G-proteins) [1]. This agonist-receptor interaction activates membrane-bound adenylyl cyclase, catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) [2]. The elevated intracellular cAMP subsequently functions as a critical second messenger regulating numerous downstream cellular processes [2] [7].

Role of cAMP Modulation in Vascular Smooth Muscle Relaxation

The vasodilatory properties of nylidrin hydrochloride predominantly result from cAMP accumulation within vascular smooth muscle cells [2] [7]. Increased cAMP levels activate protein kinase A (PKA), which phosphorylates key regulatory proteins involved in muscle contraction [7]. Crucially, PKA-mediated phosphorylation inhibits myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating myosin light chains to initiate smooth muscle contraction [7]. This inhibition reduces the actin-myosin cross-bridge cycling essential for contraction, leading to vascular smooth muscle relaxation and consequent vasodilation [2]. Additionally, cAMP facilitates the sequestration of intracellular calcium into the sarcoplasmic reticulum and enhances calcium extrusion across the plasma membrane, further reducing cytoplasmic calcium concentrations essential for contraction [2].

Interaction with Beta-1 and Beta-2 Adrenergic Subtypes

Nylidrin demonstrates differential activity across beta-adrenergic receptor subtypes, with particularly high affinity for β₂-adrenergic receptors expressed in vascular smooth muscle [6] [8]. The binding affinity hierarchy (β₂ > β₁) explains its preferential vasodilatory effects over direct cardiac stimulation [7]. However, at therapeutic concentrations, nylidrin also exhibits moderate β₁-adrenergic receptor agonism in cardiac tissue [7] [8]. This dual activity profile enables simultaneous peripheral vasodilation and modulation of cardiac function, though with subtype-specific downstream consequences [7]. The β₂-selectivity contributes significantly to its therapeutic application in peripheral vascular disorders, while β₁-interactions necessitate cautious use in patients with pre-existing cardiac conditions [7].

Table 1: Beta-Adrenergic Receptor Subtype Specificity and Functional Consequences of Nylidrin Binding

Receptor SubtypePrimary Tissue LocalizationFunctional Consequence of ActivationAffinity Level
β₂-adrenergicVascular smooth muscleVasodilation, reduced peripheral resistanceHigh affinity
β₁-adrenergicCardiac myocytesIncreased contractility, elevated heart rateModerate affinity
β₂-adrenergicSkeletal muscle vasculatureEnhanced perfusion to peripheral tissuesHigh affinity
β₂-adrenergicHepatic tissueGlycogenolysis, glucagon secretionModerate affinity

Hemodynamic Effects on Peripheral and Cerebral Circulation

Vasodilation in Skeletal Muscle Arterioles

Nylidrin induces selective vasodilation in the arterioles of skeletal muscle, significantly enhancing peripheral perfusion without substantially altering systemic blood pressure [1] [6]. This tissue-specific effect results from the high density of β₂-adrenergic receptors in skeletal muscle vasculature [6]. Experimental studies demonstrate that intra-arterial administration produces immediate dilation of resistance vessels in skeletal muscle, substantially decreasing total peripheral resistance [1] [2]. The increased blood flow to peripheral tissues provides enhanced oxygen delivery and nutrient supply, particularly beneficial in conditions characterized by peripheral vascular insufficiency such as intermittent claudication, Raynaud's disease, and thromboangiitis obliterans [1] [6]. Interestingly, ocular studies in perfused mammalian eyes revealed that nylidrin significantly altered electroretinogram parameters without affecting retinal vessel diameter or perfusate flow, suggesting complex tissue-specific effects beyond simple vasodilation [5].

Impact on Cardiac Output and Myocardial Contractility

Through its β₁-adrenergic activity, nylidrin exerts positive inotropic and chronotropic effects on the heart [1] [6]. Stimulation of cardiac β₁-receptors activates the Gs protein-adenylyl cyclase-cAMP pathway, enhancing calcium influx during action potentials and strengthening myocardial contractility [1]. This mechanism produces increased stroke volume and elevated heart rate, collectively boosting cardiac output [1] [6]. In hemodynamic studies, nylidrin administration increased cardiac output by 15-40% in both animal models and human subjects, with minimal changes in mean arterial pressure due to compensatory mechanisms [1]. This balanced hemodynamic profile supports its application in conditions requiring improved tissue perfusion without precipitating significant hypotension [1] [6]. Notably, increased cardiac output contributes significantly to nylidrin's therapeutic effects in peripheral vascular disorders by enhancing overall circulatory efficiency [6].

Table 2: Hemodynamic Effects of Nylidrin Hydrochloride in Different Vascular Beds

Vascular BedPrimary EffectReceptor MechanismFunctional Outcome
Skeletal muscle arteriolesVasodilationβ₂-adrenergic receptor agonismIncreased peripheral perfusion, improved walking ability
Cerebral circulationModerate vasodilationβ₂-adrenergic receptor agonismEnhanced cerebral blood flow, reduced vascular resistance
Coronary arteriesMild vasodilationβ₂-adrenergic receptor agonismImproved myocardial oxygen supply
Renal vasculatureLimited effectMinimal receptor densityInsignificant change in renal blood flow
Cutaneous vasculatureConstriction (indirect)Minimal direct effect; baroreceptor activationRedirection of blood flow to muscles

Secondary Metabolic and Cellular Pathways

cAMP-Dependent Inhibition of Myosin Light Chain Kinase

Beyond vascular smooth muscle relaxation, nylidrin-induced cAMP elevation profoundly influences cytoskeletal dynamics through the regulation of myosin light chain kinase (MLCK) [7]. The cAMP/PKA signaling axis phosphorylates MLCK at specific regulatory serine residues, diminishing its affinity for the calcium-calmodulin complex essential for activation [7]. This phosphorylation effectively uncouples intracellular calcium transients from the contractile apparatus, significantly reducing the calcium sensitivity of vascular smooth muscle [7]. The inhibition persists beyond the immediate vasodilatory effect, contributing to the prolonged duration of action (approximately 10 hours) observed with nylidrin administration [1]. This sustained molecular alteration provides therapeutic advantages in chronic peripheral vascular disorders requiring persistent vasodilatory support without continuous drug exposure [1].

Indirect Effects on Lipolysis and Energy Metabolism

The systemic activation of β-adrenergic receptors by nylidrin triggers significant metabolic alterations in multiple tissues [7]. In adipose tissue, β-adrenergic stimulation activates hormone-sensitive lipase via the cAMP/PKA pathway, accelerating the hydrolysis of stored triglycerides into free fatty acids and glycerol [7]. This lipolytic effect liberates energy substrates that may support increased metabolic demands during enhanced physical activity in patients with peripheral vascular disease [7]. Simultaneously, hepatic β₂-adrenergic receptor activation promotes glycogen phosphorylase activity, stimulating glycogenolysis and elevating plasma glucose levels [7]. These coordinated metabolic responses provide additional energy resources that may complement nylidrin's hemodynamic effects by improving substrate availability to ischemic tissues [7]. Furthermore, pancreatic β-cell stimulation enhances glucagon secretion, creating a comprehensive metabolic shift toward energy mobilization that supports increased physical activity capacity in treated patients [7].

Table 3: Secondary Metabolic Effects of Nylidrin Hydrochloride Mediated by β-Adrenergic Activation

Target TissueReceptor SubtypeMetabolic Pathway ActivatedFunctional Consequence
Adipose tissueβ₁/β₂-adrenergicLipolysisIncreased free fatty acids and glycerol availability
Liverβ₂-adrenergicGlycogenolysisEnhanced glucose production and release
Pancreatic α-cellsβ₂-adrenergicGlucagon secretionIncreased plasma glucagon levels
Skeletal muscleβ₂-adrenergicGlycogenolysis (moderate)Local glucose availability for energy production
Kidneyβ₁-adrenergicRenin releaseActivation of RAAS, fluid retention

Table 4: Nylidrin Hydrochloride Compound Nomenclature

Chemical DesignationAlternative NamesBrand NamesCAS Numbers
4-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]propyl}phenol hydrochlorideBuphenine hydrochloride, Nylidrin HClArlidin®849-55-8 (hydrochloride), 447-41-6 (free base)
BuphenineBufenina, Buphenin, BupheninumArbid®900-01-6
NylidrinCS 6712, SKF 1700-A91408-84-3

Properties

CAS Number

849-55-8

Product Name

Nylidrin hydrochloride

IUPAC Name

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride

Molecular Formula

C19H26ClNO2

Molecular Weight

335.9 g/mol

InChI

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H

InChI Key

CLJHABUMMDMAFA-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Nylidrin hydrochloride; Arlidin; Arlidin Hydrochloride; Bufedon; Buphedrin; Buphenine Hydrochloride; Dilatal; Dilatol; Dilatol Hydrochloride; Dilatropon; Dilydrin;

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.